molecular formula C13H25NO B1622851 N-Decylacrylamide CAS No. 77237-89-9

N-Decylacrylamide

Cat. No. B1622851
CAS RN: 77237-89-9
M. Wt: 211.34 g/mol
InChI Key: AWDYCSUWSUENQK-UHFFFAOYSA-N
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Description

N-Decylacrylamide is a chemical compound with the molecular formula C₁₃H₂₅NO . It belongs to the class of acrylamide derivatives and is characterized by a decyl (10-carbon) alkyl group attached to the acrylamide backbone . This compound finds applications in various fields due to its unique properties.


Synthesis Analysis

The synthesis of N-Decylacrylamide typically involves the reaction of decylamine (1-decanamine) with acryloyl chloride or acryloyl bromide. The amine group of decylamine reacts with the acryloyl halide, resulting in the formation of N-Decylacrylamide. The reaction can be carried out under mild conditions, and purification methods such as column chromatography are employed to obtain a pure product .


Molecular Structure Analysis

The molecular structure of N-Decylacrylamide consists of an acrylamide moiety (with a double bond between the carbon atoms) and a decyl alkyl group. The acrylamide portion provides reactivity, while the decyl chain contributes to hydrophobicity. The presence of the amide group allows for hydrogen bonding interactions .

properties

CAS RN

77237-89-9

Product Name

N-Decylacrylamide

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

N-decylprop-2-enamide

InChI

InChI=1S/C13H25NO/c1-3-5-6-7-8-9-10-11-12-14-13(15)4-2/h4H,2-3,5-12H2,1H3,(H,14,15)

InChI Key

AWDYCSUWSUENQK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCNC(=O)C=C

Canonical SMILES

CCCCCCCCCCNC(=O)C=C

Other CAS RN

77237-89-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

The same procedure as in Example 18 was repeated except that N-(4-phenylbutyl)acrylamide, N-(10-phenyldecyl)acrylamide and N-phenethylacrylamide were used, respectively, in place of N-decylacrylamide to obtain N-cyclopropylmethyl-7α-(4-phenylbutylcarbamoyl)-6,14-endoethenotetrahydronormorphide 25.methanesulfonic acid salt (39%), N-cyclopropylmethyl-7β-(4-phenylbutylcarbamoyl)-6,14-endoethenotetrahydronormorphide 26.methanesulfonic acid salt (5%), N-cyclopropylmethyl-7α-(10-phenyldecylcarbamoyl)-6,14-endoethenotetrahydronormorphide 27.methanesulfonic acid salt (21%), and N-cyclopropylmethyl-7β-phenethylcarbamoyl-6,14-endoethenotetrahydronormorphide 28.methanesulfonic acid salt (3%), respectively.
Name
N-(4-phenylbutyl)acrylamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
N-(10-phenyldecyl)acrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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